molecular formula C19H13BrN4O3 B7516888 2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide

2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide

Cat. No. B7516888
M. Wt: 425.2 g/mol
InChI Key: KSMPJGTTYLACLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound, also known as BRD0499, has been found to have promising effects on various biological pathways, making it a valuable tool for studying the mechanisms of different diseases.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide involves its interaction with specific proteins and enzymes in the body. The compound has been found to bind to the active site of histone deacetylases, preventing them from removing acetyl groups from histone proteins. This results in the activation of tumor suppressor genes and the inhibition of cancer cell growth. 2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has also been found to modulate the activity of other proteins, such as transcription factors and kinases, which play a role in various biological pathways.
Biochemical and Physiological Effects:
2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been found to have several biochemical and physiological effects on the body. The compound has been shown to induce cell death in cancer cells, inhibit inflammation, and improve cognitive function in animal models. Additionally, 2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been found to modulate the activity of several key proteins and enzymes involved in various biological pathways, suggesting its potential as a therapeutic agent in a wide range of diseases.

Advantages and Limitations for Lab Experiments

2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been extensively studied for its potential as a therapeutic agent, providing a wealth of information on its mechanism of action and potential applications. However, there are also some limitations to the use of 2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide in lab experiments. The compound may have off-target effects on other proteins and enzymes, leading to unintended consequences. Additionally, the optimal dosage and administration of 2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide for different diseases are still being investigated, making it difficult to draw definitive conclusions about its efficacy.

Future Directions

There are several future directions for the study of 2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide. One area of research is the development of more potent and selective analogs of the compound, which may have improved efficacy and reduced side effects. Additionally, further studies are needed to investigate the optimal dosage and administration of 2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide for different diseases. Finally, the use of 2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide in combination with other therapeutic agents may enhance its efficacy and broaden its potential applications.

Synthesis Methods

The synthesis of 2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide involves the reaction between 5-bromo-2,4-dioxopyrimidine and N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and condensation, to yield the final product. The purity and yield of the compound can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to modulate the activity of several key proteins and enzymes involved in these diseases, leading to promising results in preclinical studies. For example, 2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression and are often dysregulated in cancer cells. This inhibition leads to the activation of tumor suppressor genes and the induction of cell death in cancer cells.

properties

IUPAC Name

2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O3/c20-16-11-24(19(27)23-18(16)26)12-17(25)22-15-6-3-4-13(10-15)7-8-14-5-1-2-9-21-14/h1-6,9-11H,12H2,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMPJGTTYLACLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CC2=CC(=CC=C2)NC(=O)CN3C=C(C(=O)NC3=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide

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